Head-to-Head Target Inhibition: MMV009085 vs. Butanol Tail-Deleted Derivative
Direct comparative analysis demonstrates that the hydroxybutyl side chains of MMV009085 are essential for potent PfHT1 inhibition. In a small-molecule inhibition analysis of PfHT1, MMV009085 demonstrated significant target engagement, while a derivative lacking the butanol tails showed substantially reduced inhibitory capacity [1].
| Evidence Dimension | PfHT1 inhibition potency |
|---|---|
| Target Compound Data | Potent inhibition of PfHT1 transport activity (IC50 curve generated) |
| Comparator Or Baseline | MMV009085 derivative lacking butanol tails: minimal/negligible inhibition |
| Quantified Difference | Visual IC50 curve shows near-complete loss of inhibitory activity in the tail-deleted analog |
| Conditions | PfHT1 small-molecule inhibition assay; n = 3 biologically independent experiments |
Why This Matters
This direct evidence confirms that the specific 4-hydroxybutyl substitution pattern is a critical pharmacophore determinant; analogs lacking this feature are not functionally equivalent.
- [1] Jiang, X., et al. Structural basis for blocking sugar uptake into the malaria parasite Plasmodium falciparum. Nature Communications, 2020, 11, 2444, Extended Data Fig. 7. View Source
